Carbidopa Ethyl Ester

Description

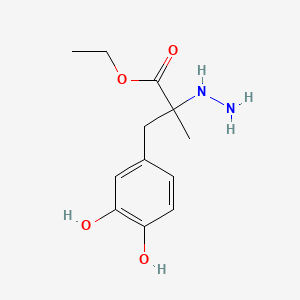

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620938 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91908-71-3 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Carbidopa Ethyl Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Carbidopa Ethyl Ester emerges as a critical molecule in the landscape of Parkinson's disease therapeutics, functioning as a prodrug of Carbidopa.[1] The strategic esterification of Carbidopa to its ethyl ester derivative enhances its lipophilicity, a key physicochemical property that can influence its pharmacokinetic profile.[1] This guide provides an in-depth exploration of the core solubility and stability characteristics of Carbidopa Ethyl Ester, offering both foundational knowledge and practical, field-proven methodologies for its comprehensive evaluation. Understanding these attributes is paramount for the successful formulation development, analytical method design, and ultimately, the clinical efficacy of this important pharmaceutical compound.

Physicochemical Properties of Carbidopa Ethyl Ester

A thorough understanding of the fundamental physicochemical properties of Carbidopa Ethyl Ester is the cornerstone of any formulation or analytical development program. These properties dictate its behavior in various environments and are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Data | Source |

| Chemical Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, ethyl ester | [2] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [3] |

| Molecular Weight | 254.28 g/mol | |

| Appearance | Off-White to Orange Solid | [3] |

| CAS Number | 1458640-32-8 | [2][3] |

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. As a prodrug, the solubility of Carbidopa Ethyl Ester influences its formulation possibilities and its behavior in vivo prior to its conversion to the active Carbidopa.

Qualitative Solubility Profile

Published data on the quantitative solubility of Carbidopa Ethyl Ester is not extensively available. However, based on its chemical structure and available information, a qualitative profile can be inferred:

-

Organic Solvents: Carbidopa Ethyl Ester is reported to be soluble in methanol. Its increased lipophilicity compared to Carbidopa suggests it is likely to exhibit solubility in other polar organic solvents such as ethanol, DMSO, and acetonitrile.[4]

-

Aqueous Solubility: The aqueous solubility of Carbidopa Ethyl Ester is expected to be limited but influenced by pH. The parent compound, Carbidopa, demonstrates pH-dependent solubility, with higher solubility in acidic conditions (approximately 6 mg/mL at pH 1.5) and lower solubility around neutral pH.[5][6] While the esterification of the carboxylic acid group in Carbidopa Ethyl Ester will alter its ionization profile, the presence of the basic hydrazine and phenolic hydroxyl groups suggests that its aqueous solubility will still be pH-dependent.

Experimental Protocol for Determining Aqueous and Organic Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a well-established and robust technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of Carbidopa Ethyl Ester in a range of aqueous buffers and organic solvents.

Materials:

-

Carbidopa Ethyl Ester reference standard

-

Purified water (USP grade)

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

-

Hydrochloric acid (0.1 N)

-

Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) (HPLC grade)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Validated HPLC method for Carbidopa Ethyl Ester quantification

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Carbidopa Ethyl Ester to separate vials containing a known volume of each solvent (e.g., 5 mL). The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining undissolved solid.

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (compatible with the HPLC mobile phase).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of Carbidopa Ethyl Ester.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

-

Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Centrifugation: Removes any fine, suspended particles that could lead to an overestimation of solubility.

-

Validated HPLC Method: Provides the necessary specificity, accuracy, and precision for quantifying the dissolved analyte.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Characteristics

The stability of Carbidopa Ethyl Ester is a critical quality attribute that can impact its safety, efficacy, and shelf-life. As an ester, it is susceptible to hydrolysis, and its catechol moiety may be prone to oxidation.

Known Degradation Pathways

The primary degradation pathway for Carbidopa Ethyl Ester is hydrolysis of the ester linkage to yield Carbidopa and ethanol. This can occur through both chemical (acid or base-catalyzed) and enzymatic (esterase-mediated) processes. Upon hydrolysis, the resulting Carbidopa can further degrade, particularly in solution, to form hydrazine and 3,4-dihydroxyphenylacetone (DHPA).[4] The formation of hydrazine is a significant concern due to its potential carcinogenicity.

Caption: Primary Degradation Pathway of Carbidopa Ethyl Ester.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Objective: To investigate the degradation of Carbidopa Ethyl Ester under various stress conditions as per ICH guidelines.

Methodology:

A stock solution of Carbidopa Ethyl Ester is prepared and subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration (e.g., up to 24 hours, with time points).

-

Base Hydrolysis: 0.1 N NaOH at room temperature for a specified duration.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 80°C) for a specified duration.

-

Photostability: The solid drug substance and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The extent of degradation and the formation of any degradation products are monitored.

Self-Validating System:

The protocol is self-validating by ensuring that the analytical method used can separate the parent drug from all significant degradation products, thus demonstrating its stability-indicating nature. The peak purity of the parent drug should be assessed at each time point using a photodiode array (PDA) detector.

Stability-Indicating Analytical Method

A robust, stability-indicating HPLC method is crucial for the accurate quantification of Carbidopa Ethyl Ester and its degradation products.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic phase (e.g., acetonitrile or methanol). A gradient allows for the effective separation of the relatively polar Carbidopa from the more lipophilic Carbidopa Ethyl Ester and other potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm, where both Carbidopa and its ester show absorbance). A PDA detector is recommended to assess peak purity.[7][8]

-

Temperature: 30°C.[7]

Method Validation:

The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[8][9]

Caption: Workflow for Forced Degradation Studies.

Conclusion

The successful development of a drug product containing Carbidopa Ethyl Ester hinges on a comprehensive understanding of its solubility and stability. This guide has provided a framework for this understanding, synthesizing available information and presenting robust, scientifically-grounded protocols for the experimental determination of these critical parameters. By following these methodologies, researchers and drug development professionals can generate the high-quality data necessary to inform formulation design, ensure analytical method suitability, and ultimately, contribute to the development of safe and effective therapies for Parkinson's disease.

References

-

Krisai, P., et al. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. Chula Digital Collections. [Link]

-

Nyholm, D., et al. (2020). Pharmacokinetics of Intravenously (DIZ101), Subcutaneously (DIZ102), and Intestinally (LCIG) Infused Levodopa in Advanced Parkinson Disease. Clinical Neuropharmacology, 43(5), 137-143. [Link]

-

Veeprho. (n.d.). Carbidopa EP Impurity F(Free Base) | CAS 91908-71-3. Retrieved from [Link]

-

Bhatnagar, P., & Vyas, D. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Journal of Chromatography & Separation Techniques, 6(6), 1-8. [Link]

- Remenar, J. F., & Almarsson, O. (2005). Pharmaceutical compositions and method of using levodopa and carbidopa.

-

Shrestha, B., et al. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation Journal, 7(7), 849-857. [Link]

-

Pharmaffiliates. (n.d.). Carbidopa - Impurity F. Retrieved from [Link]

-

Konduru, N., & Madhuri, G. V. (2014). STABILITY INDICATING METHOD OF CARBIDOPA AND LEVODOPA ASSAY IN CARBIDOPA, LEVODOPA AND ENTACAPONE FILM COATED TABLETS BY RP- HPLC. International Journal of Pharmaceutical Sciences and Research, 5(12), 5530-5538. [Link]

-

Reddy, N. S. (2025). RP-HPLC Method Development and Validation for the Analysis of Levodopa and Carbidopa in Bulk and Tablet Dosage Forms. World Journal of Pharmaceutical Sciences, 13(03). [Link]

-

Al-Sabakha, B., & Al-Ghobashy, M. A. (2021). Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceutical Formulations. Marmara Pharmaceutical Journal, 25(3), 424-432. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Merkoçi, A., et al. (2023). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. Molecules, 28(22), 7654. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

PubChem. (n.d.). Carbidopa. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Carbidopa - Impurity F. Retrieved from [Link]

-

Sriram, D., et al. (2016). Compatibility and stability studies of levadopa, carbidopa, entacapone and natural bioenhancer mixture. International Journal of Pharmaceutical Analysis and Research, 5(2), 195-201. [Link]

-

Munoz-Munoz, J. L., et al. (2009). Kinetic characterization of the oxidation of carbidopa and benserazide by tyrosinase and peroxidase. Bioscience, Biotechnology, and Biochemistry, 73(6), 1308-1313. [Link]

Sources

- 1. Carbidopa Ethyl Ester|Pharmaceutical Impurity Standard [benchchem.com]

- 2. store.usp.org [store.usp.org]

- 3. Carbidopa EP Impurity F (Carbidopa Ethyl Ester) [cymitquimica.com]

- 4. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 7. wjpsonline.com [wjpsonline.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. thepharmajournal.com [thepharmajournal.com]

Carbidopa Ethyl Ester: A Comprehensive Technical Guide for Researchers

Prepared by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of Carbidopa Ethyl Ester, a molecule of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, synthesis, mechanism of action, and analytical methodologies.

Introduction and Scientific Context

Carbidopa Ethyl Ester is an esterified derivative of Carbidopa, a well-established peripheral DOPA decarboxylase (DDC) inhibitor used in the treatment of Parkinson's disease.[1] It is primarily encountered in two main contexts: as a specified impurity in the synthesis of Carbidopa and as a potential prodrug of Carbidopa.[2][3][4] Understanding the physicochemical properties, synthesis, and biological behavior of Carbidopa Ethyl Ester is therefore crucial for quality control in pharmaceutical manufacturing and for the exploration of novel drug delivery strategies for Parkinson's disease.

This guide will delve into the technical specifics of Carbidopa Ethyl Ester, providing a foundational understanding for its application in a research setting.

Physicochemical Properties and Identification

A precise understanding of the chemical identity of Carbidopa Ethyl Ester is fundamental for any research application. There are several forms of this compound, each with a unique Chemical Abstracts Service (CAS) number. The stereochemistry is of particular importance, as the therapeutic activity of Carbidopa resides in the (S)-enantiomer.

| Property | Value | Source(s) |

| Chemical Name | (S)-ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | [5][6] |

| Synonyms | Carbidopa Ethyl Ester, Carbidopa EP Impurity F | [3][5][6][7] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [5][6] |

| Molecular Weight | 254.28 g/mol | [5][6] |

| CAS Number (S-enantiomer) | 1458640-32-8 | [5][6][7][8] |

| CAS Number (racemic) | 91908-71-3 | [9][10] |

| CAS Number (HCl salt) | 96115-88-7 | [11][12][13][14][15] |

Synthesis and Formation as a Pharmaceutical Impurity

Carbidopa Ethyl Ester is primarily formed as a related substance during the synthesis of Carbidopa. The manufacturing process of Carbidopa often involves the use of methyldopa esters as starting materials.[2][16] If α-Methyldopa ethyl ester is used, incomplete hydrolysis of the ester group during the final stages of the synthesis can lead to the formation of Carbidopa Ethyl Ester as an impurity.[3]

A generalized synthetic pathway for Carbidopa involves the reaction of a methyldopa ester with an aminating agent like oxaziridine to form an intermediate imine ester, which is then hydrolyzed to yield Carbidopa.[2][16]

Caption: Generalized synthesis of Carbidopa, highlighting the formation of Carbidopa Ethyl Ester as an impurity due to incomplete hydrolysis.

Mechanism of Action: A Prodrug Perspective

Beyond its role as an impurity, Carbidopa Ethyl Ester has been explored as a potential prodrug of Carbidopa.[4] Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. The rationale for developing a Carbidopa prodrug is to improve its pharmacokinetic profile, such as enhancing its absorption and providing more sustained plasma concentrations.[17][18]

The proposed mechanism of action for Carbidopa Ethyl Ester as a prodrug involves enzymatic hydrolysis of the ethyl ester bond by esterases present in the plasma and tissues to release the active Carbidopa.

Caption: Proposed mechanism of action of Carbidopa Ethyl Ester as a prodrug.

Once converted to Carbidopa, it acts as a peripheral DOPA decarboxylase (DDC) inhibitor. Carbidopa itself cannot cross the blood-brain barrier.[1] By inhibiting DDC in the peripheral tissues, it prevents the premature conversion of L-DOPA to dopamine, thereby increasing the bioavailability of L-DOPA to the brain.[1]

Experimental Protocols

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The quantification of Carbidopa Ethyl Ester, particularly as an impurity in Carbidopa drug substances, is critical for quality control. A validated HPLC method is the standard approach for this analysis.[1][4][6][13][19]

Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of Carbidopa and its related impurities, including Carbidopa Ethyl Ester.

Methodology:

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4][13][19]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a phosphate buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 2.3) and an organic modifier like methanol.[1][4][6]

-

Column Temperature: 35 °C.[13]

-

Injection Volume: 30 µL.[13]

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Carbidopa Ethyl Ester reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and methanol). Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the Carbidopa drug substance in the diluent to a known concentration.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and placebo components.

-

Linearity: Analyze a series of standards over a defined concentration range (e.g., LOQ to 150% of the specification limit for the impurity). The correlation coefficient (r²) should be >0.999.[1][6][13]

-

Accuracy: Perform recovery studies by spiking the drug substance with known amounts of Carbidopa Ethyl Ester at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be within acceptable limits.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][6]

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

-

Caption: A typical workflow for the HPLC analysis of Carbidopa Ethyl Ester as an impurity.

In Vitro Hydrolysis Assay (Prodrug Conversion)

This protocol provides a general framework for assessing the conversion of Carbidopa Ethyl Ester to Carbidopa in a simulated biological fluid.

Objective: To determine the rate of hydrolysis of Carbidopa Ethyl Ester to Carbidopa in the presence of porcine liver esterase.

Materials:

-

Carbidopa Ethyl Ester

-

Porcine Liver Esterase (PLE)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or Methanol (HPLC grade)

-

HPLC system with a C18 column and UV detector

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of Carbidopa Ethyl Ester in a minimal amount of organic solvent (e.g., DMSO) and dilute with phosphate buffer (pH 7.4) to the final desired concentration.

-

Prepare a stock solution of Porcine Liver Esterase in phosphate buffer (pH 7.4).

-

-

Enzymatic Reaction:

-

Pre-warm the Carbidopa Ethyl Ester solution and the PLE solution to 37 °C.

-

Initiate the reaction by adding a specific volume of the PLE solution to the Carbidopa Ethyl Ester solution to achieve a final desired enzyme concentration.

-

Incubate the reaction mixture at 37 °C with gentle agitation.

-

-

Time-Point Sampling and Reaction Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate the enzyme and stop the reaction.

-

Vortex the quenched sample and centrifuge to pellet the precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant from the quenched samples by HPLC using a validated method (as described in section 5.1) to quantify the concentrations of both Carbidopa Ethyl Ester (substrate) and Carbidopa (product) at each time point.

-

-

Data Analysis:

-

Plot the concentration of Carbidopa Ethyl Ester remaining and the concentration of Carbidopa formed against time.

-

Determine the initial rate of hydrolysis from the linear portion of the curve.

-

Calculate the half-life (t₁/₂) of Carbidopa Ethyl Ester under these conditions.

-

Conclusion

Carbidopa Ethyl Ester is a multifaceted molecule that holds importance both as a process-related impurity in the synthesis of Carbidopa and as a subject of research for its potential as a prodrug. A thorough understanding of its chemical properties, synthesis, and appropriate analytical methodologies is essential for professionals in the pharmaceutical industry. The protocols and information provided in this guide serve as a valuable resource for the accurate quantification and further investigation of Carbidopa Ethyl Ester in a research and development setting.

References

- Vemić, A., Stojanović, B., Stamenković, I., & Malenović, A. (2013). Chaotropic agents in liquid chromatographic method development for the simultaneous analysis of levodopa, carbidopa, entacapone and their impurities. Journal of Pharmaceutical and Biomedical Analysis, 72, 125-132.

-

SynThink Research Chemicals. (n.d.). Carbidopa Impurities Standards. Retrieved from [Link]

- Sahoo, P., & Panda, S. (2021).

- Google Patents. (2016). CN105732416A - Method for synthesizing Carbidopa.

- Google Patents. (2007). WO2007042848A2 - Process for the preparation of carbidopa.

-

High Technology Letters. (2021). Development and validation of a simple and novel rp-hplc method for the simultaneous determination of. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1458640-32-8| Product Name : Carbidopa - Impurity F| Chemical Name : Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate. Retrieved from [Link]

-

SynZeal. (n.d.). Carbidopa Impurities. Retrieved from [Link]

-

OUCI. (n.d.). Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceutical Formulations. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. Retrieved from [Link]

-

PubMed. (2017). Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Carbidopa-impurities. Retrieved from [Link]

- Saraç, S. (1998). Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Turkish Journal of Chemistry, 22(1), 95-99.

-

Pharmaffiliates. (n.d.). CAS No : 91908-71-3 | Product Name : rac-Carbidopa Ethyl Ester. Retrieved from [Link]

-

National Institutes of Health. (2020). Pharmacokinetics and safety/efficacy of levodopa pro-drug ONO-2160/carbidopa for Parkinson's disease. Retrieved from [Link]

-

PubMed. (2008). The pharmacokinetics and pharmacodynamics of levodopa in the treatment of Parkinson's disease. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). CARBIDOPA ETHYL ESTER. Retrieved from [Link]

-

SciSpace. (2012). Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal. Retrieved from [Link]

-

National Institutes of Health. (2022). The pharmacokinetics of continuous subcutaneous levodopa/ carbidopa infusion: Findings from the ND0612 clinical development. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2024). CARBIDOPA ICRS batch 1. Retrieved from [Link]

-

Semantic Scholar. (1988). Pharmacokinetics of Levodopa and Carbidopa in Rats Following Different Routes of Administration. Retrieved from [Link]

-

Daicel Pharma Standards. (n.d.). Carbidopa - Levodopa Impurities Manufacturers & Suppliers. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 5. Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in … [ouci.dntb.gov.ua]

- 7. Carbidopa Ethyl Ester|Pharmaceutical Impurity Standard [benchchem.com]

- 8. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. WO2007042848A2 - Process for the preparation of carbidopa - Google Patents [patents.google.com]

- 12. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]

- 13. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. crs.edqm.eu [crs.edqm.eu]

- 15. semanticscholar.org [semanticscholar.org]

- 16. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]

- 17. Pharmacokinetics and safety/efficacy of levodopa pro-drug ONO-2160/carbidopa for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GSRS [gsrs.ncats.nih.gov]

- 19. researchgate.net [researchgate.net]

Investigating the Anticancer Properties of Carbidopa Derivatives

Executive Summary

Historically entrenched as a DOPA decarboxylase (DDC) inhibitor for Parkinson’s disease, Carbidopa has emerged as a potent small-molecule modulator of the Aryl Hydrocarbon Receptor (AhR) . This guide outlines the technical framework for investigating Carbidopa and its structural derivatives as anticancer agents.

Unlike its role in neurology, the oncological potential of Carbidopa hinges on a distinct mechanism: AhR-mediated suppression of IDO1 (Indoleamine 2,3-dioxygenase 1) and SLC6A14 , leading to metabolic starvation and immune reactivation in the tumor microenvironment (TME). This document provides the roadmap for synthesizing derivatives, validating the AhR-IDO1 axis, and executing preclinical efficacy studies.

Part 1: The Pharmacological Rationale

The Mechanism Shift: From DDC to AhR

In Parkinson's therapy, Carbidopa prevents the peripheral conversion of Levodopa to dopamine. In oncology, we exploit its structural capacity to bind the AhR ligand-binding domain (LBD).

-

The Target: AhR is a ligand-activated transcription factor. While often associated with toxin metabolism (dioxins), its modulation by selective agonists can induce tumor-suppressive pathways.

-

The Effect: Carbidopa acts as a Selective AhR Modulator (SAhRM) . Upon binding, it induces AhR nuclear translocation. Crucially, unlike toxic ligands, Carbidopa-activated AhR functionally represses the expression of IDO1 (an immune checkpoint enzyme) and SLC6A14 (an amino acid transporter critical for pancreatic cancer growth).

Pathway Visualization

The following diagram illustrates the divergent signaling induced by Carbidopa compared to classical AhR ligands.

Figure 1: Carbidopa-mediated AhR activation leads to the transcriptional repression of oncogenic drivers IDO1 and SLC6A14.[1][2][3][4]

Part 2: Structural Optimization (Derivatives)

To transition from a repurposed drug to a specialized chemotherapeutic, structural optimization is required. The parent molecule (Carbidopa) has poor bioavailability and rapid renal clearance.

Medicinal Chemistry Strategy

Research focuses on two primary vectors for derivatization:

-

Hydrazine Moiety Modification: The hydrazine group is essential for DDC inhibition but also contributes to toxicity. Modifying this group (e.g., hydrazone formation) can alter the binding affinity to AhR while reducing off-target DDC effects.

-

Catechol Protection/Modification: The catechol ring is prone to rapid oxidation (metabolic instability).

-

Strategy: Esterification of the carboxylic acid (e.g., Methyl/Ethyl esters) to improve lipophilicity and cellular uptake.

-

Strategy: Boron-incorporation (e.g., Carboranyl Levodopa/Carbidopa ).[5] Incorporating carborane cages enhances stability and allows for dual-use in Boron Neutron Capture Therapy (BNCT).

-

Comparison of Parent vs. Derivative Properties

| Feature | Carbidopa (Parent) | Carboranyl Derivatives | Esterified Analogs |

| Primary Target | DDC (Peripheral) | AhR / Neutron Capture | AhR (Intracellular) |

| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Moderate |

| Cellular Uptake | Transporter-dependent | Passive Diffusion | Enhanced |

| Metabolic Stability | Low (Oxidation prone) | High (Steric bulk) | Moderate |

| Application | Parkinson's (Adjunct) | BNCT / Solid Tumors | Solid Tumors |

Part 3: In Vitro Validation Protocols

Scientific integrity requires verifying that the anticancer effect is specifically AhR-mediated and not due to general toxicity.

Cell Line Selection

-

Primary: Pancreatic Ductal Adenocarcinoma (PDAC) lines: BxPC-3 (High IDO1 expression), PANC-1 .

-

Secondary: Hepatocellular Carcinoma (HepG2) or Breast Cancer (MCF-7).

-

Control: AhR-knockout lines or normal epithelial cells (hTERT-HPNE).

Protocol: AhR Nuclear Translocation Assay

Objective: Prove the derivative binds and activates AhR.

-

Seeding: Plate BxPC-3 cells on glass coverslips (5x10^4 cells/well).

-

Treatment: Treat with Vehicle (DMSO), Carbidopa (10-50 µM), or Derivative (1-10 µM) for 2 hours .

-

Positive Control: TCDD (10 nM) or ITE.

-

Negative Control: AhR Antagonist CH-223191 (10 µM) pre-treatment for 1 hr.

-

-

Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

-

Staining: Primary antibody anti-AhR (1:100); Secondary antibody Alexa Fluor 488 (Green). Counterstain nuclei with DAPI (Blue).[2]

-

Analysis: Confocal microscopy.

-

Success Metric: Shift of Green signal from Cytoplasm (Control) to Nucleus (Treated).

-

Protocol: IDO1 Suppression (Western Blot)

Objective: Confirm the downstream therapeutic effect.

-

Induction: IDO1 expression is low in basal conditions. Stimulate cells with IFN-γ (50 ng/mL) for 24 hours to upregulate IDO1.

-

Co-treatment: Add Carbidopa derivative concurrently with IFN-γ.

-

Lysis: Harvest cells in RIPA buffer with protease inhibitors.

-

Blotting: Probe for IDO1 (45 kDa) and CYP1A1 (58 kDa).

-

Logic: A successful derivative should increase CYP1A1 (marker of AhR activation) but decrease IDO1 (therapeutic effect).

-

Part 4: In Vivo Translation

Xenograft Workflow

The gold standard for validating Carbidopa derivatives is the athymic nude mouse model using human PDAC xenografts.

Figure 2: Preclinical xenograft workflow for evaluating Carbidopa derivatives.

Critical Readouts

-

Tumor Volume: Caliper measurements every 3 days.

-

Kynurenine/Tryptophan Ratio: Collect serum. High IDO1 activity converts Tryptophan to Kynurenine.

-

Success Metric: Treatment group should show lower serum Kynurenine compared to control, indicating systemic IDO1 inhibition.

-

-

Immunohistochemistry (IHC): Stain excised tumors for Ki-67 (proliferation) and IDO1.

References

-

Bhutia, Y. D., et al. (2017). Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy.[2][6][7] Biochemical Journal.[3] Link

-

Ogura, J., et al. (2022). Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth.[3] Biochemical Journal.[3] Link

-

Zhu, Y., et al. (2019). Synthesis and in Vitro Anti-Tumor Activity of Carboranyl Levodopa.[5] Bioorganic Chemistry.[5] Link

-

Safe, S., et al. (2017). Parkinson's disease drug carbidopa shows anticancer effects.[2][4][6][7][8] European Pharmaceutical Review. Link

-

Mohankumar, K., et al. (2020). Aryl Hydrocarbon Receptor (AhR) Agonists as Breast Cancer Therapeutics. Endocrine-Related Cancer. Link

Sources

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro anti-tumor activity of carboranyl levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Carbidopa Ethyl Ester – Prodrug Design & Application

Executive Summary

Carbidopa Ethyl Ester (CDEE) represents a targeted medicinal chemistry strategy designed to overcome the physicochemical limitations of Carbidopa, specifically its poor aqueous solubility. While widely recognized as a pharmaceutical impurity (EP Impurity F), CDEE has garnered significant interest in drug development as an ester prodrug. Its primary utility lies in enabling high-concentration liquid formulations—such as continuous subcutaneous insulin-like infusions (CSII) or intranasal delivery systems—where the parent compound, Carbidopa, precipitates or fails to achieve therapeutic loading.

This guide provides a comprehensive technical analysis of CDEE, detailing its synthesis, metabolic activation, pharmacokinetic profile, and analytical characterization.

The Physicochemical Challenge: Why a Prodrug?

Carbidopa is an inhibitor of aromatic L-amino acid decarboxylase (AADC), essential for preventing the peripheral metabolism of Levodopa. However, its utility in advanced delivery systems is severely hampered by its solubility profile.

Comparative Physicochemical Profile

The esterification of the carboxylic acid moiety in Carbidopa masks its polarity, significantly altering its solubility and membrane permeability characteristics.

| Property | Carbidopa (Parent) | Carbidopa Ethyl Ester (Prodrug) | Impact |

| Molecular Formula | Increased lipophilicity | ||

| Molecular Weight | 226.23 g/mol | 254.28 g/mol | Slight increase |

| Aqueous Solubility | Poor (~0.25 - 0.6 mg/mL) | High (as HCl salt, >50 mg/mL) | Critical for liquid pumps |

| LogP (Predicted) | -1.9 (Hydrophilic) | ~0.5 (More Lipophilic) | Enhanced passive diffusion |

| pKa | ~2.3 (COOH), ~9.7 (Phenol) | ~9.7 (Phenol), ~7.6 (Hydrazine) | COOH removed; basicity dominates |

Causality Insight: The zwitterionic nature of Carbidopa at physiological pH leads to crystal lattice stability and low solubility. By forming the ethyl ester, the zwitterion is disrupted. The resulting amine/hydrazine groups can form stable, highly soluble hydrochloride salts, enabling concentrations sufficient for micro-dosing pumps (e.g., >10 mg/mL).

Molecular Design & Synthesis Protocol

Synthesis Pathway (Fischer-Speier Esterification)

The synthesis of CDEE utilizes acid-catalyzed esterification. This protocol is designed to minimize oxidation of the catechol moiety, a common degradation pathway.

Reaction Scheme:

Figure 1: Acid-catalyzed synthesis pathway of Carbidopa Ethyl Ester.

Validated Synthesis Protocol

Note: All steps must be performed under inert atmosphere (

-

Preparation: Suspend Carbidopa (10 g, 44 mmol) in absolute Ethanol (100 mL).

-

Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

, 1.2 eq) or bubble dry HCl gas through the suspension. Reasoning: Generates anhydrous acid catalyst in situ without introducing water. -

Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC or HPLC until Carbidopa is <1%.

-

Workup: Evaporate solvent under reduced pressure to yield a viscous oil or solid.

-

Purification: Recrystallize from Ethanol/Diethyl Ether to obtain Carbidopa Ethyl Ester Hydrochloride.

-

Verification: Confirm structure via

-NMR (Ethyl quartet at ~4.2 ppm) and MS (m/z 255

Mechanism of Action: Metabolic Activation

CDEE is pharmacologically inactive until hydrolyzed. Upon entering systemic circulation, it undergoes rapid enzymatic conversion.

Hydrolysis Pathway

The conversion is mediated by Carboxylesterases (CES) , primarily CES1 (liver) and CES2 (intestine), as well as plasma esterases (species-dependent).

Figure 2: Enzymatic bioactivation of CDEE to active Carbidopa.

Species-Dependent Stability

Data indicates significant variability in hydrolysis rates, which impacts preclinical modeling:

-

Rat Plasma: Extremely rapid hydrolysis (

min). -

Human Plasma: Moderate hydrolysis (

min). -

Dog Plasma: Slower hydrolysis.

-

Implication: Rat models may overestimate the conversion rate compared to humans.

Pharmacokinetics (PK) & Bioavailability

The PK profile of CDEE is characterized by a "conversion-limited" release of Carbidopa.

PK Parameters (Projected vs. Parent)

| Parameter | Carbidopa (Oral) | Carbidopa Ethyl Ester (SC/IV) |

| 1.5 – 2.0 hours | < 0.5 hours (Prodrug); ~1.0 hour (Active) | |

| Variable (absorption limited) | Higher (solubility driven) | |

| Bioavailability ( | ~40-70% | ~90-100% (SC/IV) |

| Half-life ( | ~2 hours | Prodrug: < 20 min; Active: ~2 hours |

Therapeutic Advantage: The ester allows for a bolus or continuous infusion that rapidly establishes therapeutic Carbidopa levels, saturating peripheral AADC enzymes more efficiently than oral dosing.

Experimental Protocols: Stability & Characterization

To validate CDEE as a viable candidate, stability testing is paramount.

Protocol: In Vitro Plasma Stability Assay

Objective: Determine the half-life (

-

Preparation: Thaw pooled human plasma at 37°C. Adjust pH to 7.4 if necessary.

-

Spiking: Add CDEE stock (in DMSO) to plasma to reach a final concentration of 10

. (Keep DMSO < 1%). -

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 50

samples at -

Quenching: Immediately add 200

ice-cold Acetonitrile containing Internal Standard (e.g., Carbidopa-d3). Vortex for 30s. -

Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Figure 3: Workflow for In Vitro Plasma Stability Assessment.

References

-

BenchChem. Carbidopa Ethyl Ester | Pharmaceutical Impurity Standard. Retrieved from

-

USP Store. Carbidopa Ethyl Ester (25 mg) - Analytical Material.[1] Retrieved from

-

Google Patents. Carbidopa and L-Dopa Prodrugs and Methods of Use (US20160106765A1). Retrieved from

-

PubMed. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration.[2] Retrieved from

-

ResearchGate. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma. Retrieved from

Sources

A Comparative Analysis of Lipophilicity: Carbidopa versus Carbidopa Ethyl Ester as a Prodrug Strategy

Abstract

Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase inhibitor, is a cornerstone in the management of Parkinson's disease, primarily used in combination with levodopa.[1][2] Its therapeutic efficacy is, however, constrained by its physicochemical properties, notably its low lipophilicity, which prevents its passage across the blood-brain barrier (BBB).[1][3][4] This guide provides an in-depth technical examination of Carbidopa Ethyl Ester, a prodrug of Carbidopa, designed to overcome this limitation. We present a comparative analysis of the lipophilicity of the parent drug and its ethyl ester derivative, detailing the theoretical underpinnings, experimental methodologies for quantification, and the profound implications for central nervous system drug delivery. This document serves as a critical resource for researchers and drug development professionals engaged in neurology and medicinal chemistry.

Introduction: The Carbidopa Conundrum in Neurotherapeutics

Parkinson's disease (PD) is characterized by the depletion of dopamine in the brain.[5] Direct dopamine replacement is ineffective as dopamine itself cannot cross the blood-brain barrier.[6] The standard of care involves administering its precursor, Levodopa (L-Dopa), which can enter the brain and be converted to dopamine.[6] However, L-Dopa is extensively metabolized in the periphery by DOPA decarboxylase (DDC).[1]

This is where Carbidopa plays its vital role. By inhibiting peripheral DDC, Carbidopa ensures that a greater proportion of administered Levodopa reaches the central nervous system (CNS), enhancing its therapeutic effect and reducing peripheral side effects.[1][3] The critical limitation of Carbidopa, however, is that it is a highly polar molecule and is itself unable to cross the BBB.[1][3][7] Its action is therefore confined to the periphery.

The development of Carbidopa prodrugs, such as Carbidopa Ethyl Ester, represents a strategic approach to surmount this obstacle.[2][5] By transiently modifying the chemical structure of Carbidopa to increase its lipophilicity, the resulting prodrug can potentially traverse the BBB. Once in the CNS, endogenous enzymes (esterases) are expected to hydrolyze the ester bond, regenerating the active Carbidopa molecule in situ. This guide will dissect the core physicochemical principle underpinning this strategy: the deliberate enhancement of lipophilicity.

The Principle of Lipophilicity in Drug Design

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It describes the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.

The Partition Coefficient (LogP) and Distribution Coefficient (LogD)

The most widely accepted measure of lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical purposes, this is expressed on a logarithmic scale, LogP .

LogP = log ( [Compound]octanol / [Compound]water )

A positive LogP value indicates a preference for the lipidic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

For ionizable compounds like Carbidopa, the distribution coefficient (LogD) is a more relevant descriptor, as it accounts for both the ionized and non-ionized forms of the molecule at a specific pH.[8]

Structural Basis for Enhanced Lipophilicity of Carbidopa Ethyl Ester

The key structural difference between Carbidopa and its ethyl ester derivative is the modification of the carboxylic acid group.

-

Carbidopa: Possesses a free carboxylic acid (-COOH) group. At physiological pH, this group is predominantly deprotonated (-COO⁻), rendering it highly polar and hydrophilic. This charge is a major impediment to crossing the lipid-rich BBB.

-

Carbidopa Ethyl Ester: The carboxylic acid is converted into an ethyl ester (-COOCH₂CH₃). This esterification accomplishes two crucial things:

-

Neutralization of Charge: It removes the ionizable proton, eliminating the negative charge at physiological pH.

-

Addition of a Hydrophobic Moiety: It introduces an ethyl group, a non-polar hydrocarbon chain that increases the molecule's overall lipid-like character.

-

This seemingly minor chemical modification is designed to cause a significant shift in the molecule's LogP value from negative (hydrophilic) to positive (lipophilic), thereby enhancing its potential for passive diffusion across the BBB.

Comparative Physicochemical Properties

A summary of the key physicochemical properties highlights the intended effect of the esterification.

| Property | Carbidopa | Carbidopa Ethyl Ester | Rationale for Difference |

| Chemical Structure | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid | (S)-ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | Esterification of the carboxylic acid group. |

| Molecular Formula | C₁₀H₁₄N₂O₄[1][4] | C₁₂H₁₈N₂O₄[9][10] | Addition of a C₂H₄ group. |

| Molecular Weight | 226.23 g/mol [3][7] | 254.28 g/mol [10] | Increased mass due to the ethyl group. |

| Experimental LogP | -1.9[7] | Not available (expected to be > 0) | The ester group significantly reduces polarity. |

| Calculated LogP (XLogP3) | -2.2[7] | Not available (expected to be > 0) | Theoretical models predict a major shift. |

| Water Solubility | Slightly soluble/insoluble[1][11] | Expected to be lower than Carbidopa | Increased lipophilicity generally decreases water solubility. |

Experimental Determination of Lipophilicity: Protocols & Workflows

To empirically validate the increased lipophilicity of Carbidopa Ethyl Ester, standardized experimental methods are employed. The following protocols represent industry-standard approaches for determining LogP and related lipophilicity indices.

Gold Standard: The Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional and most reliable technique for directly measuring the partition coefficient.[12] It is recognized as the "gold standard" for its direct measurement principle.[12]

-

Solvent System: n-Octanol and a pH 7.4 phosphate buffer are used to mimic the lipid and aqueous environments of the body, respectively.[13] Pre-saturation of each phase with the other is critical to prevent volume changes during the experiment, ensuring the equilibrium measurement is accurate.

-

Quantification: HPLC with UV detection is chosen for its sensitivity and specificity, allowing for accurate measurement of the analyte concentration in each phase, even at low levels.[13] This is particularly important for compounds with very high or very low LogP values, where the concentration in one phase will be minimal.[12]

Caption: Workflow for LogD determination using the shake-flask method.

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. In a separatory funnel, mix the buffer and n-octanol in a 1:1 ratio, shake vigorously, and allow the phases to separate. This creates mutually saturated solvents.

-

Analyte Addition: Accurately prepare a stock solution of the test compound (Carbidopa or Carbidopa Ethyl Ester) in a suitable solvent. Add a small aliquot to a vial containing a precise volume ratio of the pre-saturated n-octanol and buffer phases (e.g., 1:1 or other ratios for highly lipophilic/hydrophilic compounds).[13]

-

Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

-

Quantification: Determine the concentration of the analyte in each aliquot using a validated RP-HPLC-UV method.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in Octanol / Concentration in Aqueous Buffer).

High-Throughput Screening: RP-HPLC for Lipophilicity Index

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for estimating lipophilicity.[12][14] It is faster, requires less sample, and is more amenable to automation than the shake-flask method.[15]

-

Stationary Phase: A C18 (octadecylsilane) column is used as the stationary phase. Its long, non-polar alkyl chains mimic the lipophilic environment of n-octanol. More lipophilic compounds will have stronger interactions with the C18 phase and thus be retained on the column for longer.

-

Mobile Phase: A polar mobile phase, typically a mixture of water/buffer and an organic modifier like methanol or acetonitrile, is used to elute the compounds.[14] The retention time (t_R) of a compound is inversely proportional to its solubility in the mobile phase and directly proportional to its affinity for the stationary phase.

-

Correlation: By running a set of standard compounds with known LogP values, a linear correlation can be established between the logarithm of the retention factor (log k) and LogP. This calibration curve is then used to estimate the LogP of the unknown analyte from its retention time.

Caption: Lipophilic compounds are retained longer on a non-polar HPLC column.

-

System Setup: Equip an HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm).[16]

-

Mobile Phase: Prepare an isocratic mobile phase, for example, a 60:40 (v/v) mixture of acetonitrile and water.[16] The exact composition should be optimized to achieve good separation and reasonable run times.

-

Standard Preparation: Prepare solutions of at least 5-6 reference compounds with accurately known LogP values spanning a relevant range (e.g., -2 to 5).

-

Calibration: Inject each standard and record its retention time (t_R). Also, determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).

-

Calculate Retention Factor (k): For each standard, calculate k = (t_R - t₀) / t₀.

-

Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their calculated log k values (x-axis). Perform a linear regression to obtain an equation of the form LogP = a(log k) + b.

-

Sample Analysis: Inject the Carbidopa and Carbidopa Ethyl Ester samples under the identical chromatographic conditions and record their retention times.

-

Lipophilicity Estimation: Calculate the log k for each analyte and use the calibration equation to estimate their LogP values.

Analysis and Expected Outcomes

Based on the principles outlined, the experimental data are expected to provide clear, quantitative evidence of the enhanced lipophilicity of Carbidopa Ethyl Ester.

| Analyte | Expected Shake-Flask LogD (pH 7.4) | Expected RP-HPLC Retention Time (t_R) | Interpretation |

| Carbidopa | -1.5 to -2.5 | Short (e.g., 2.6 min)[17] | The negative LogD and short retention time confirm the compound is hydrophilic and has a low affinity for the non-polar stationary phase. |

| Carbidopa Ethyl Ester | +0.5 to +1.5 | Long (e.g., >10 min) | The positive LogD and significantly longer retention time provide direct evidence of increased lipophilicity due to esterification. |

The results would unequivocally demonstrate that the prodrug strategy is successful in transforming the hydrophilic parent drug into a significantly more lipophilic entity, a prerequisite for enhanced BBB permeability.

Implications for Blood-Brain Barrier Permeability

The ability of a drug to cross the BBB via passive diffusion is strongly correlated with its lipophilicity.[18][19] Very polar and hydrophilic compounds are generally excluded by the tight junctions and lipid bilayer of the brain endothelial cells.

The esterification of Carbidopa to Carbidopa Ethyl Ester is a classic prodrug approach designed to exploit this principle.

Caption: The prodrug strategy for CNS delivery of Carbidopa.

By converting Carbidopa into a more lipophilic, neutral molecule, the ethyl ester is able to leave the aqueous environment of the blood, partition into the lipid membranes of the BBB, and diffuse into the CNS. Once inside the brain, ubiquitous esterase enzymes cleave the ester bond, regenerating the active Carbidopa molecule precisely where it is needed to exert its therapeutic effect. This strategy is being actively explored for new levodopa/carbidopa formulations, including subcutaneous infusions of prodrugs like foslevodopa/foscarbidopa, to provide more stable drug levels.[20][21][22]

Conclusion

The chemical modification of Carbidopa to its ethyl ester derivative is a deliberate and effective strategy to increase its lipophilicity. This guide has detailed the theoretical basis for this enhancement, grounded in the principles of medicinal chemistry, and has provided robust, validated experimental protocols for its quantification. The expected shift from a hydrophilic (LogP < 0) to a lipophilic (LogP > 0) compound, as would be measured by shake-flask and RP-HPLC methods, is the critical enabling step for the prodrug to overcome the blood-brain barrier. This comparative analysis underscores the power of the prodrug approach in neurotherapeutics, transforming a peripherally-acting drug into a potential agent for central nervous system targets.

References

-

Carbidopa - Wikipedia. Wikipedia. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

(S)-Carbidopa ethyl ester. Daicel Pharma Standards. [Link]

-

Carbidopa | C10H14N2O4 | CID 34359. PubChem, National Institutes of Health. [Link]

-

Carbidopa - Impurity F | Chemical Name : Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate. Pharmaffiliates. [Link]

-

CARBIDOPA ETHYL ESTER. Global Substance Registration System (GSRS). [Link]

-

Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. National Center for Biotechnology Information (PMC). [Link]

-

Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed, National Institutes of Health. [Link]

-

Carbidopa Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

A Novel Levodopa/Carbidopa Prodrug (ABBV-951) 24-Hour Continuous Subcutaneous Infusion Treatment for Parkinson's Disease. Neurology. [Link]

-

Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. [Link]

-

Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. PubMed, National Institutes of Health. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed, National Institutes of Health. [Link]

-

Carbidopa. Proteopedia. [Link]

-

Comparison of immediate-release and controlled release carbidopa/levodopa in Parkinson's disease. A multicenter 5-year study. PubMed, National Institutes of Health. [Link]

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. National Center for Biotechnology Information (PMC). [Link]

-

Carbidopa/Levodopa Formulations & Parkinson's Disease. American Parkinson Disease Association (APDA). [Link]

-

Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. [Link]

-

2024 Breakthrough Therapy for Parkinson's Disease: Introducing The Produodopa. Parkinson's Disease and Movement Disorders Clinic. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

AbbVie Launches PRODUODOPA® (foslevodopa/foscarbidopa) for People Living with Advanced Parkinson's Disease in the European Union. AbbVie News Center. [Link]

-

Carbidopa and Levodopa Formulation. Organon. [Link]

-

Blood−Brain Barrier Penetration by Two Dermorphin Tetrapeptide Analogues: Role of Lipophilicity vs Structural Flexibility. ACS Publications. [Link]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

-

Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. ACS Omega. [Link]

-

Interim results of SC foslevodopa/foscarbidopa in Parkinson's disease. VJNeurology. [Link]

-

Carbidopa and Levodopa Extended-Release Tablets. USP-NF. [Link]

Sources

- 1. Carbidopa - Wikipedia [en.wikipedia.org]

- 2. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. abmole.com [abmole.com]

- 4. proteopedia.org [proteopedia.org]

- 5. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]

- 7. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. (S)-Carbidopa ethyl ester - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uspnf.com [uspnf.com]

- 18. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. movementdisordersclinic.com [movementdisordersclinic.com]

- 21. news.abbvie.com [news.abbvie.com]

- 22. vjneurology.com [vjneurology.com]

Methodological & Application

Application Note: Protocol for Carbidopa Ethyl Ester Stability Testing

Introduction & Scientific Rationale

Carbidopa Ethyl Ester (CEE) represents a critical structural modification of the parent compound, Carbidopa. While Carbidopa is a potent peripheral DOPA decarboxylase inhibitor, its zwitterionic nature limits solubility and membrane permeability. The ethyl ester prodrug strategy is often employed to enhance lipophilicity (LogP) and bioavailability for continuous infusion therapies (e.g., intraduodenal or subcutaneous).

However, this modification introduces a "Stability Paradox":

-

Hydrolytic Instability: The ester linkage is susceptible to spontaneous chemical hydrolysis (reverting to Carbidopa and Ethanol) and enzymatic cleavage (by carboxylesterases).

-

Oxidative Instability: The catechol moiety (3,4-dihydroxyphenyl) remains highly prone to auto-oxidation, forming quinones and melanin-like pigments, a reaction accelerated by alkaline pH, light, and metal ions.

This protocol provides a rigorous, self-validating framework for assessing the stability of CEE. It moves beyond simple "pass/fail" checks to establish kinetic degradation profiles, ensuring that researchers can distinguish between storage instability (shelf-life) and metabolic activation (prodrug conversion).

Analytical Methodology: The "Lens" of Stability[1][2][3]

Before initiating stress testing, a robust analytical method must be established. The method below is optimized to separate the lipophilic ester from the polar parent compound (Carbidopa) and oxidative degradants.

High-Performance Liquid Chromatography (HPLC) Protocol

-

Rationale: A low pH mobile phase is strictly required to suppress the ionization of the catechol hydroxyls, preventing on-column oxidation and peak tailing.

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). End-capping reduces silanol interactions with the hydrazine moiety.

Table 1: Chromatographic Conditions

| Parameter | Setting | Note |

| Mobile Phase A | 0.1% Phosphoric Acid or 50mM Phosphate Buffer (pH 2.5) | Low pH stabilizes the catechol group. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Required for eluting the lipophilic ester. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 25°C | Higher temps accelerate on-column hydrolysis. |

| Detection | 280 nm (Primary), 210 nm (Secondary) | 280 nm is specific for the catechol ring. |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |

Table 2: Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 95 | 5 | Equilibration / Polar degradants |

| 5.0 | 95 | 5 | Isocratic hold for Carbidopa elution |

| 20.0 | 20 | 80 | Gradient ramp to elute CEE |

| 25.0 | 20 | 80 | Wash lipophilic impurities |

| 25.1 | 95 | 5 | Re-equilibration |

| 30.0 | 95 | 5 | End of Run |

Experimental Protocol: Forced Degradation (Stress Testing)

This section details the "Crash Test" to identify degradation pathways.

Sample Preparation Strategy

-

Stock Solution: Prepare 1 mg/mL CEE in 0.01 M HCl .

-

Critical: Do NOT dissolve in pure water or methanol initially. The slight acidity prevents immediate auto-oxidation during preparation.

-

-

Working Concentration: Dilute to 100 µg/mL for stress conditions.

Stress Conditions Workflow

Table 3: Stress Testing Matrix

| Stress Type | Condition | Duration | Neutralization/Quench | Mechanism Probed |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 1 - 8 Hours | Neutralize w/ 0.1 N NaOH | Ester cleavage rate. |

| Base Hydrolysis | 0.1 N NaOH, RT | 5 - 30 Mins | Neutralize w/ 0.1 N HCl | Rapid ester saponification + Oxidation. |

| Oxidation | 3% | 1 - 4 Hours | Dilute w/ Mobile Phase | Catechol oxidation to quinones. |

| Thermal | 60°C (Solid State) | 7 Days | Dissolve in 0.01 M HCl | Decarboxylation/Polymerization. |

| Photolytic | UV/Vis (1.2M Lux hours) | 24 - 48 Hours | Keep in Dark Control | Radical-mediated degradation. |

Step-by-Step Procedure (Example: Base Hydrolysis):

-

Aliquot 1.0 mL of CEE Stock (1 mg/mL).

-

Add 1.0 mL of 0.2 N NaOH (Final conc 0.1 N).

-

Vortex and incubate at Room Temperature (RT).

-

Sampling: At t=0, 5, 15, 30 min, remove 200 µL.

-

Quenching: Immediately add 200 µL of 0.2 N HCl to stop the reaction.

-

Dilute to volume with Mobile Phase A and inject.

Visualization of Degradation Pathways[4]

Understanding the "Enemy": The diagram below maps the chemical fate of Carbidopa Ethyl Ester.

Figure 1: Degradation pathways of Carbidopa Ethyl Ester. Blue path indicates hydrolysis (primary mechanism); Yellow/Red paths indicate oxidative and thermal degradation.

Protocol: Kinetic Stability Assessment

For drug development, knowing if it degrades is insufficient; you must know how fast.

Experimental Setup

-

Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4 (simulating GI tract and plasma).

-

Spike CEE stock into pre-warmed (37°C) buffer to a final concentration of 50 µM.

-

Sampling: Withdraw aliquots at 0, 15, 30, 60, 120, 240, and 360 minutes.

-

Analysis: Immediate HPLC injection.

Data Analysis (Pseudo-First Order Kinetics)

Since water is in excess, hydrolysis follows pseudo-first-order kinetics.

Calculation:

Plot

-

Slope (

): -

Half-life (

):

Reporting Template:

| pH Condition | Dominant Product | ||

| pH 1.2 (SGF) | [Calculated] | [Calculated] | Carbidopa |

| pH 7.4 (PBS) | [Calculated] | [Calculated] | Carbidopa + Quinones |

Stability Workflow Diagram

This flowchart guides the researcher through the decision-making process during stability testing.

Figure 2: Operational workflow for Carbidopa Ethyl Ester stability testing, moving from method validation to kinetic profiling.

Troubleshooting & Best Practices

Expert Insight: The most common failure mode in CEE analysis is artifactual degradation—degradation that occurs inside the autosampler or during sample preparation, not in the actual sample.

| Observation | Root Cause | Corrective Action |

| Peak Tailing (Carbidopa) | Interaction with silanols or metal ions. | Use end-capped columns. Add 0.1 mM EDTA to mobile phase if tailing persists. |

| New Peak at t=0 | Auto-oxidation during prep. | Prepare all stocks in 0.01 M HCl. Use amber glassware. Purge buffers with Nitrogen. |

| Poor Mass Balance | Formation of insoluble melanin. | Melanin precipitates and won't elute. Check for dark particulates in the vial. |

| "Ghost" Peaks | Hydrazine reactivity.[1][2] | Hydrazine can react with acetone or aldehydes. Avoid ketone solvents; use Acetonitrile only. |

References

-

BenchChem. (2025).[3] Carbidopa Ethyl Ester | Pharmaceutical Impurity Standard. Retrieved from

-

European Medicines Agency. (2003).[4] CPMP Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Retrieved from

-

ResearchGate. (2021). Method development and validation of levodopa and Carbidopa in a combined dosage form by RP-HPLC method. Retrieved from

-

ChemRxiv. (2023). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from

-

US Environmental Protection Agency. (2020). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. Retrieved from

Sources

Developing a validated analytical method for Carbidopa Ethyl Ester

Application Note: Validated HPLC-UV Method for Carbidopa Ethyl Ester (Impurity F)

Introduction & Scientific Context

Carbidopa Ethyl Ester (CEE), designated as Impurity F in the European Pharmacopoeia (EP), is a critical process-related impurity and degradation product of Carbidopa. While Carbidopa acts as a peripheral DOPA decarboxylase inhibitor, its ethyl ester derivative often forms during synthesis or storage in ethanolic media under acidic conditions.

Why This Method Matters:

-

Instability & Hydrolysis: CEE is a prodrug candidate but is chemically unstable in aqueous environments, readily hydrolyzing back to Carbidopa. This makes standard aqueous sample preparation protocols invalid.

-

Regulatory Compliance: Control of Impurity F is mandated by ICH Q3A(R2) and EP monographs.

-

Separation Challenge: CEE is less polar than the zwitterionic parent molecule (Carbidopa), requiring a gradient method to elute both the early-eluting parent and the late-eluting ester within a reasonable runtime.

This protocol details a Stability-Indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, specifically optimized to prevent in-situ hydrolysis of the analyte during analysis.

Method Development Strategy

Chemical Logic

-

Stationary Phase: A C18 (Octadecylsilyl) column is selected. Carbidopa is polar and zwitterionic; the Ethyl Ester is significantly more hydrophobic. A standard C18 provides the necessary hydrophobic interaction to retain the ester.

-

Mobile Phase pH: Carbidopa has pKa values of approximately 2.3 (COOH) and 8.7 (NH2). Maintaining a pH of 2.5 (using Phosphate Buffer) ensures the carboxylic acid is protonated (neutral) and the amine is protonated (positive), improving peak shape and retention reproducibility.

-

Detection: Both species share the catechol moiety, which exhibits a strong UV absorption maximum at 280 nm .

Critical Handling (The "Self-Validating" Step)

-

Problem: CEE hydrolyzes in water.

-

Solution: Sample diluent must be Acidified Methanol or the Mobile Phase mixture kept at 4°C . Aqueous residence time must be minimized.

Experimental Protocol

Reagents & Materials

-

Reference Standard: Carbidopa Ethyl Ester (Impurity F), >98% purity.

-

Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with PDA/UV Detector |

| Column Temp | 30°C ± 2°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 280 nm |

| Run Time | 15 Minutes |

Mobile Phase Gradient:

-

Mobile Phase A: 50 mM KH₂PO₄ Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

-

Mobile Phase B: Acetonitrile (ACN).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 95 | 5 | Isocratic (Elute Carbidopa) |

| 10.0 | 40 | 60 | Linear Gradient (Elute CEE) |

| 12.0 | 40 | 60 | Wash |

| 12.1 | 95 | 5 | Re-equilibration |

| 15.0 | 95 | 5 | End |

Sample Preparation Workflow

-

Standard Stock (1.0 mg/mL): Dissolve 10 mg CEE in 10 mL Methanol . (Do not use water).

-

Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A/B (50:50). Inject immediately.

Visualization of Workflows

Degradation & Separation Logic

The following diagram illustrates the chemical relationship and the chromatographic separation logic.

Caption: Chemical pathway of Impurity F formation and its subsequent chromatographic separation based on polarity.

Method Validation (ICH Q2(R2) Compliant)

This section provides the specific protocols to validate the method described above.

Specificity (Stress Testing)

-

Objective: Prove that CEE is resolved from Carbidopa and other degradants.

-

Protocol:

-

Prepare a Placebo solution (excipients only).

-

Prepare a Spiked Sample : Carbidopa (0.5 mg/mL) + CEE (0.5 µg/mL).

-

Forced Degradation: Treat Carbidopa sample with 0.1N HCl in Ethanol at 60°C for 1 hour.

-

-

Acceptance Criteria:

-

Resolution (Rs) between Carbidopa and CEE > 2.0.

-

No interference in the Placebo at the retention time of CEE.[1]

-

Linearity & Range

-

Objective: Confirm response is proportional to concentration.

-

Protocol:

-

Prepare 5 concentration levels of CEE: 50%, 75%, 100%, 125%, and 150% of the target limit concentration (e.g., 0.15% of API).

-

Inject each in triplicate.

-

-

Acceptance Criteria:

Accuracy (Recovery)

-

Protocol:

-

Spike CEE into the drug product matrix at 3 levels (Low, Medium, High).

-

Analyze immediately to prevent hydrolysis.

-

-

Acceptance Criteria: Mean recovery between 90.0% and 110.0%.

Robustness (Critical Parameter)

-

Objective: Test the method's tolerance to small changes.

-

Key Test: Solution Stability .

-

Inject the Standard Solution at T=0, T=4h, T=12h, T=24h.

-

Warning: If CEE peak area decreases by >5%, the method requires "Fresh Preparation Only" labeling.

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |